molecular formula C13H11N3O2 B11787808 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline

4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11787808
M. Wt: 241.24 g/mol
InChI Key: PTSZJXFMKDNQAW-UHFFFAOYSA-N
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Description

4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a furan ring, an oxadiazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of acylhydrazones or acylthiosemicarbazides. One common method is the oxidative cyclization of acylhydrazones in the presence of a base, such as potassium carbonate, and a suitable oxidizing agent . Another method involves the cyclization of acyldithiocarbazate esters to the corresponding oxadiazole using manganese(II) acetate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of its furan, oxadiazole, and aniline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

4-[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C13H11N3O2/c1-8-11(6-7-17-8)13-16-15-12(18-13)9-2-4-10(14)5-3-9/h2-7H,14H2,1H3

InChI Key

PTSZJXFMKDNQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

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